3-(1,3-Benzodioxol-5-ylmethylidene)pentane-2,4-dione
Description
3-(1,3-Benzodioxol-5-ylmethylidene)pentane-2,4-dione is a β-diketone derivative featuring a 1,3-benzodioxole substituent linked via a methylidene group to the pentane-2,4-dione backbone. The benzodioxole moiety consists of a benzene ring fused with a 1,3-dioxole ring, conferring unique electronic and steric properties. This compound is structurally distinct due to the presence of the oxygen-rich bicyclic system, which may enhance lipophilicity and influence reactivity compared to simpler aromatic substituents.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylidene)pentane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-8(14)11(9(2)15)5-10-3-4-12-13(6-10)17-7-16-12/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUATTROAWGFAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CC2=C(C=C1)OCO2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40286588 | |
| Record name | 11N-831 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40286588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82349-56-2 | |
| Record name | NSC46597 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46597 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 11N-831 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40286588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-ylmethylidene)pentane-2,4-dione typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with pentane-2,4-dione under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine or pyridine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-ylmethylidene)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted benzodioxole derivatives .
Scientific Research Applications
Chemistry
3-(1,3-Benzodioxol-5-ylmethylidene)pentane-2,4-dione serves as a crucial intermediate in organic synthesis. Its structure allows it to act as a building block for more complex molecules. The compound is synthesized through the condensation of 1,3-benzodioxole-5-carbaldehyde with pentane-2,4-dione under acidic or basic conditions, often using catalysts such as piperidine or pyridine to enhance yield and purity .
Biology
The compound has been investigated for its potential biological activities:
- Anticancer Activity : Studies have shown that this compound exhibits promising results against various cancer cell lines, including A549 (human lung adenocarcinoma) and C6 (rat glioma). In vitro experiments indicate its ability to inhibit cell proliferation and induce apoptosis . The compound disrupts mitochondrial membrane potential and inhibits DNA synthesis in cancer cells .
- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial effects; however, further studies are needed to establish efficacy and mechanisms .
Medicine
Research into the medicinal applications of this compound focuses on its role in drug development. Its unique structure allows for the design of new therapeutic agents targeting specific diseases. The interactions of the compound with various molecular targets suggest its potential in treating conditions related to cellular metabolism and stress responses .
Industry
In industrial applications, this compound is utilized in the production of advanced materials and serves as a precursor for various industrial chemicals. Its chemical properties make it suitable for use in synthesizing polymers and other complex materials .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Applications |
|---|---|---|
| 3-(1,3-Benzodioxol-5-yl)propane-1,2-dione | Similar benzodioxole structure | Organic synthesis |
| 3-(1,3-Benzodioxol-5-yl)butane-2,4-dione | Similar benzodioxole structure | Anticancer research |
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Anticancer Studies : A study reported significant cytotoxicity of derivatives against A549 and C6 cells while maintaining low toxicity to normal cells .
- Cholinesterase Inhibition : The compound was also evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), although results indicated weak inhibition without a significant correlation to anticancer activity .
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-ylmethylidene)pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The following table compares key structural features of 3-(1,3-Benzodioxol-5-ylmethylidene)pentane-2,4-dione with analogs identified in the evidence:
*Hypothetical formula based on structural analysis.
Key Observations:
Substituent Effects: The benzodioxole group in the target compound introduces a fused aromatic system with two ether oxygens, enhancing electron density and steric bulk compared to nitro- or hydroxyl-substituted analogs .
Electronic Properties :
- Benzodioxole is electron-rich due to oxygen lone pairs, while nitro groups are strongly electron-withdrawing. This contrast may lead to differences in chemical reactivity (e.g., electrophilic substitution or nucleophilic addition) .
Solubility and Lipophilicity
- Benzodioxole Derivative : Likely more lipophilic than nitro/hydroxyl analogs, favoring membrane permeability but limiting water solubility.
- Nitro/Hydroxyl Derivatives : Polar functional groups enhance solubility but may require formulation adjustments for bioavailability .
Stability and Reactivity
- The benzodioxole ring is stable under neutral conditions but may undergo ring-opening under strong acids/bases. In contrast, nitro groups are prone to reduction, and hydroxyl groups may participate in oxidation or conjugation reactions .
- The chlorophenylthio group in could act as a leaving group in nucleophilic substitution reactions .
Biological Activity
3-(1,3-Benzodioxol-5-ylmethylidene)pentane-2,4-dione, also known as 11N-831, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.
- Molecular Formula : C₁₃H₁₂O₄
- Molecular Weight : 232.23 g/mol
- CAS Number : 82349-56-2
Biological Activity Overview
Recent studies have highlighted the compound's potential in various biological applications:
-
Anticancer Activity :
- The compound has shown promising results against several cancer cell lines, including A549 (human lung adenocarcinoma) and C6 (rat glioma) cells. In vitro studies indicated that it can inhibit cell proliferation and induce apoptosis in these cancer cells .
- A study reported that certain derivatives of benzodioxole, including those related to this compound, exhibited significant cytotoxicity against A549 and C6 cells while showing low toxicity to normal NIH/3T3 mouse embryonic fibroblast cells .
-
Mechanisms of Action :
- The compound appears to disrupt mitochondrial membrane potential and inhibit DNA synthesis in cancer cells, leading to increased apoptosis. This suggests that the compound may act by targeting cellular energy metabolism and genomic integrity .
- Docking studies have indicated potential interactions with SIRT1, a protein involved in cellular stress responses and metabolism, further elucidating the compound's mechanism of action .
Case Studies
Several studies have evaluated the biological activity of related compounds:
Inhibitory Effects on Cholinesterases
The compound was also evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). While some derivatives showed weak inhibition against these enzymes, it was noted that there was no significant relationship between cholinesterase inhibition and anticancer activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
